7-[({5-[(4-Chloro-3-methylphenoxy)methyl]furan-2-yl}carbonyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Overview
Description
The compound “7-[({5-[(4-Chloro-3-methylphenoxy)methyl]furan-2-yl}carbonyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a furoyl group, a thiadiazole ring, and a bicyclic structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the furoyl group: This can be achieved through the reaction of a suitable furan derivative with an appropriate acylating agent.
Introduction of the phenoxy group: This step involves the reaction of a chloromethyl derivative with a phenol derivative under basic conditions.
Formation of the thiadiazole ring: This can be synthesized by the cyclization of a suitable thioamide with a nitrile derivative.
Assembly of the bicyclic structure: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring and the phenoxy group can be oxidized under suitable conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring and the phenoxy group.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Substituted derivatives of the phenoxy group.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, making it a potential candidate for drug development. Its interactions with biological targets can be studied to understand its mechanism of action.
Medicine
The compound may have potential therapeutic applications, such as antimicrobial or anticancer activity. Further research is needed to explore its efficacy and safety in medical applications.
Industry
The compound can be used in the development of new materials with unique properties. Its chemical reactivity can be harnessed to create functionalized materials for various industrial applications.
Mechanism of Action
The mechanism by which the compound exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. The furoyl group, thiadiazole ring, and bicyclic structure can contribute to its binding affinity and specificity. The compound may modulate specific pathways involved in biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **7-({5-[(4-chlorophenoxy)methyl]-2-furoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- **7-({5-[(4-methylphenoxy)methyl]-2-furoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Uniqueness
The presence of the 4-chloro-3-methylphenoxy group in the compound distinguishes it from similar compounds
Properties
IUPAC Name |
7-[[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carbonyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O6S3/c1-11-7-14(3-5-16(11)25)34-8-15-4-6-17(35-15)20(30)26-18-21(31)29-19(23(32)33)13(9-36-22(18)29)10-37-24-28-27-12(2)38-24/h3-7,18,22H,8-10H2,1-2H3,(H,26,30)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBODEMCFZXACW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=C(S5)C)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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